molecular formula C13H16N4O2 B2774406 N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2109112-52-7

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2774406
M. Wt: 260.297
InChI Key: ZNMHABADNBNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, as part of the pyrazole derivatives family, has been studied for its potential analgesic and anti-inflammatory activities. Pyrazole derivatives have shown promising results in these areas, making them of interest in therapeutic agent research (More et al., 2022).

Potential Anticancer Properties

Studies have explored the synthesis of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives, which are closely related to the chemical structure . These compounds have been found to exhibit cytotoxicity in various cell lines, indicating potential anticancer applications (Bu et al., 2002).

Anti-HIV Activity

The synthesis of novel pyrazolopyridones, which are structurally related, has shown moderate to potent activity against HIV strains. This suggests potential use in developing anti-HIV treatments (Savant et al., 2018).

Enzyme Inhibition Studies

The synthesized pyrazolopyrimidine derivatives have been evaluated for their ability to inhibit cathepsins B and K. These enzymes are significant in various biological processes, and their inhibition can have therapeutic implications (Lukić et al., 2017).

Antimicrobial Activity

Some derivatives of pyrazolopyrazine have been synthesized and shown to possess antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents (Hafez et al., 2015).

properties

IUPAC Name

N-cyclopentyl-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-7-17-11(13(19)14-8)6-10(16-17)12(18)15-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHABADNBNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

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